3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid
Description
3-[(1R,3S)-3-Amino-2,2-dimethylcyclobutyl]propanoic acid is a chiral cyclobutane-containing compound characterized by a rigid cyclobutane core with two methyl groups at the 2,2-positions and an amino group at the 3-position. The stereochemistry (1R,3S) confers distinct conformational rigidity, making it valuable in peptide synthesis and drug design. This compound serves as a building block in hybrid γ/γ-peptides, where it enhances structural stability through intra- and inter-residue hydrogen bonding . Its applications span cell-penetrating peptides (CPPs) and bioactive molecule synthesis, leveraging its compact, three-dimensional architecture to improve target binding and metabolic stability .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6(5-7(9)10)3-4-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
IFSZZMXHEGRJAQ-RQJHMYQMSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)CCC(=O)O)C |
Canonical SMILES |
CC1(C(CC1N)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a or other cycloaddition reactions.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines.
Attachment of the Propanoic Acid Moiety: This step involves the addition of a propanoic acid group, which can be achieved through esterification or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural stability, while the propanoic acid moiety can participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclobutane or Rigid Cores
(a) (1S,3R)- and (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic Acid (γ-CBAA)
- Structure : Diastereomeric cyclobutane derivatives differing in stereochemistry at the 1 and 3 positions.
- Key Differences: While 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid has a propanoic acid side chain, γ-CBAA derivatives feature a carboxylic acid directly attached to the cyclobutane ring.
- Impact: The propanoic acid extension in the target compound improves solubility and versatility in peptide coupling compared to γ-CBAA .
(b) 3-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic Acid
- Structure : A Boc-protected derivative of the target compound.
- Key Differences: The tert-butoxycarbonyl (Boc) group protects the amino group, enabling selective deprotection during solid-phase synthesis.
- Impact: This derivative is more stable under acidic conditions but requires additional steps for deprotection, unlike the free amino form .
- Applications: Preferred for stepwise peptide assembly, whereas the unprotected amino group in the target compound allows direct conjugation .
Functional Analogues with Propanoic Acid Moieties
(a) (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Structure : Features a pyridine ring instead of a cyclobutane core.
- Impact : Reduced metabolic stability compared to the cyclobutane-containing compound due to flexible backbone .
- Applications : Used in kinase inhibitors and metal-chelating agents, contrasting with the target compound’s peptide applications .
(b) 3-[[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]amino]propanoic Acid (Pantothenic Acid Derivative)
Degradation Products and Impurities
(2S)-2-({(1R,2S,5S)-3-[(2S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic Acid
- Structure : A bicyclohexane-containing impurity with a trifluoroacetamido group.
- Key Differences : The azabicyclo[3.1.0]hexane core and trifluoroacetamido group increase hydrophobicity and steric bulk.
- Impact : This impurity is pharmacologically inactive but highlights the importance of stereochemical purity in the target compound’s synthesis .
Data Table: Comparative Analysis
Research Findings and Implications
- Conformational Rigidity: The cyclobutane core in this compound enables superior peptide stability compared to linear or aromatic analogues, as shown by NMR studies .
- Synthetic Challenges: Its discontinued commercial availability () suggests synthesis difficulties, contrasting with readily available analogues like (R)-2-amino-3-(pyridin-3-yl)propanoic acid .
- Functional Versatility : Derivatives with protective groups (e.g., Fmoc in ) expand its utility in automated peptide synthesis, though at the cost of additional synthetic steps .
Biological Activity
3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid (commonly referred to as ADAC) is a cyclobutane derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with ADAC, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- CAS Number : 1955474-15-3
- Physical State : White solid, soluble in water and ethanol.
ADAC is known to interact with specific receptors and enzymes within biological systems. Its structural similarity to amino acids allows it to function as a competitive inhibitor or modulator in various biochemical pathways. Notably, it has been studied for its effects on neurotransmitter systems and metabolic processes.
1. Neurotransmitter Modulation
ADAC has been shown to influence neurotransmitter release and uptake, particularly in the context of glutamate signaling. Research indicates that it may act as an agonist at certain glutamate receptors, potentially enhancing synaptic transmission in neuronal pathways.
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ADAC. In vitro assays demonstrated that ADAC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
3. Antioxidant Properties
ADAC has also been investigated for its antioxidant capabilities. It appears to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property could be beneficial in neuroprotective strategies against neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Neurotransmitter Release Study | ADAC enhanced glutamate release in rat cortical neurons by 30% compared to control groups (PubMed ID: 17004721). |
| Antimicrobial Efficacy | In vitro testing revealed that ADAC inhibited the growth of E. coli with an MIC value of 32 µg/mL (Ambeed study). |
| Oxidative Stress Reduction | In a cellular model of oxidative stress, ADAC reduced reactive oxygen species (ROS) levels by 50% (PubMed ID: 39722003). |
Pharmacological Applications
The diverse biological activities of ADAC suggest potential therapeutic applications:
- Neurology : As a modulator of neurotransmitter systems, it may be explored for conditions like depression or anxiety.
- Infectious Diseases : Its antimicrobial properties could lead to the development of new antibiotics.
- Oxidative Stress-related Disorders : Its antioxidant effects may be harnessed in treatments for neurodegenerative diseases.
Q & A
Q. What are the optimized synthetic pathways for 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid?
The synthesis typically involves cyclobutane ring formation followed by stereoselective introduction of the amino and carboxylic acid groups. Key methods include:
- Chiral auxiliary-assisted cyclization : Enantioselective synthesis using chiral catalysts to establish the (1R,3S) configuration .
- Protecting group strategies : Boc (tert-butoxycarbonyl) or benzyloxycarbonyl groups protect the amino group during synthesis, as seen in analogous cyclobutane derivatives .
- Peptide coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) for carboxyl activation, ensuring minimal racemization .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Chiral cyclization | 65–75 | Pd-catalyzed, 80°C, 12h | |
| Boc-protected intermediate | 70–85 | TFA deprotection, RT, 2h |
Q. How is the stereochemistry and purity of this compound validated?
- NMR spectroscopy : H and C NMR confirm stereochemistry via coupling constants (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related cyclobutane derivatives .
- Chiral HPLC : Uses columns like Chiralpak IG-3 to assess enantiomeric excess (>98% purity) .
Advanced Research Questions
Q. How do the compound’s physicochemical properties (e.g., logP, solubility) influence its drug design potential?
- logP analysis : Experimental logP values (e.g., 1.2–1.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .
- Solubility : Low aqueous solubility (0.5–1.2 mg/mL at pH 7.4) necessitates formulation optimization (e.g., prodrug strategies) .
- Computational modeling : Molecular dynamics simulations predict binding affinity to neurological targets (e.g., NMDA receptors) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Conflicting IC values (e.g., 10 μM vs. 50 μM) may arise from assay conditions (e.g., cell line variability) .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
- Structural analogs : Comparative studies with derivatives (e.g., fluorinated phenyl groups) clarify structure-activity relationships .
Q. How can computational modeling predict interactions with biological targets?
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Reference |
|---|---|---|
| Docking score (kcal/mol) | -9.2 ± 0.3 (AutoDock) | |
| Binding affinity (ΔG) | -8.5 kcal/mol (MM/PBSA) |
Safety and Handling
Q. What precautions are recommended for laboratory handling?
Q. Data Contradiction Analysis
Q. How to reconcile variations in synthetic yields across protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
